molecular formula C8H7BrFNO3 B1410443 1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene CAS No. 1805530-62-4

1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene

Cat. No.: B1410443
CAS No.: 1805530-62-4
M. Wt: 264.05 g/mol
InChI Key: JIOUFEDPYAXROB-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 2, a fluorine atom at position 4, and a nitro group (-NO₂) at position 5 on a benzene ring. These substituents influence reactivity, solubility, and safety profiles, as seen in related compounds .

Properties

IUPAC Name

1-bromo-2-ethoxy-4-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOUFEDPYAXROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes electrophilic aromatic substitution reactions. For example, the bromination of a suitable benzene derivative can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Subsequent nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and fluoro.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Carboxylic Acids: Oxidation of the ethoxy group results in carboxylic acids.

Scientific Research Applications

1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring towards further electrophilic attack, directing incoming electrophiles to specific positions on the ring . In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent to the nitro group.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key properties of 1-bromo-2-ethoxy-4-fluoro-5-nitrobenzene with structurally similar compounds derived from the evidence:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Boiling Point (°C) Solubility Hazard Classifications
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Br (1), -OCH₃ (2), F (4), NO₂ (5) ~265.0 (estimated) Not reported Moderate in polar solvents H302, H315, H319, H335
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene Br (1), -CH₃ (2), F (5), NO₂ (4) ~234.0 (estimated) Not reported Low in water Not specified
1-Bromo-4-fluoro-2-nitrobenzene Br (1), F (4), NO₂ (2) 219.98 261 Soluble in alcohol, benzene Not specified
1-Bromo-4-fluorobenzene Br (1), F (4) 175.0 ~150–160 Low polarity Not classified
Key Observations:

Substituent Bulk and Polarity: The ethoxy group in the target compound increases molecular weight and polarity compared to methoxy or methyl analogs, likely improving solubility in polar solvents (e.g., ethanol, acetone) . Methoxy and nitro groups at adjacent positions (2 and 5) may enhance electron-withdrawing effects, influencing reactivity in nucleophilic aromatic substitution reactions .

Hazard Profiles :

  • Compounds with nitro and bromine substituents (e.g., 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene) exhibit multiple hazards (e.g., acute toxicity H302, skin irritation H315), likely due to the combined effects of halogen and nitro groups . Simpler analogs like 1-bromo-4-fluorobenzene lack these classifications, suggesting reduced toxicity .

Biological Activity

1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom, an ethoxy group, a fluorine atom, and a nitro group, presents a unique structure that may influence its interactions with biological targets.

This compound has the molecular formula C8H8BrFNO3. The presence of electron-withdrawing groups such as the nitro and fluoro groups enhances its reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that nitro-substituted aromatic compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 µg/mL
1-Bromo-2-fluoro-5-methoxy-4-nitrobenzeneEscherichia coli50 µg/mL
2-Bromo-4-fluoro-6-(trifluoromethyl)pyridineKlebsiella pneumoniae12.5 µg/mL

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. For example, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cell lines .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15Study A
MCF7 (breast cancer)20Study B
A549 (lung cancer)10Study C

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with DNA or proteins, leading to cellular damage or apoptosis. Additionally, the halogen substituents can facilitate interactions through halogen bonding, enhancing binding affinity to target sites .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Drug Development : A study focusing on the synthesis of nitro-substituted compounds demonstrated that derivatives of this compound exhibited enhanced antibacterial properties compared to their non-substituted counterparts.
  • Cancer Therapeutics : Research involving structural modifications of similar nitro compounds revealed promising results in inhibiting tumor growth in xenograft models, suggesting that further exploration of this compound could lead to novel anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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